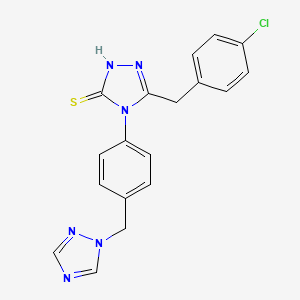
C18H15ClN6S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C18H15ClN6S chlorprothixene . It is a typical antipsychotic medication belonging to the thioxanthene class. Chlorprothixene is primarily used to treat psychotic disorders such as schizophrenia and acute mania. It also has applications in managing anxiety, agitation, and severe nausea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorprothixene is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-chlorothioxanthone with N,N-dimethyl-1,3-propanediamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of chlorprothixene involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorprothixene undergoes various chemical reactions, including:
Oxidation: Chlorprothixene can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioxanthene derivatives.
Substitution: Chlorprothixene can undergo substitution reactions, particularly at the chlorine atom, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorprothixene derivatives, which may have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Chlorprothixene has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of thioxanthene derivatives and their chemical properties.
Biology: Chlorprothixene is studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.
Medicine: It is used in clinical research to explore its efficacy and safety in treating various psychiatric disorders.
Wirkmechanismus
Chlorprothixene exerts its effects primarily by antagonizing dopamine receptors in the brain. It binds to these receptors, blocking the action of dopamine, which helps reduce symptoms of psychosis. Additionally, chlorprothixene has anticholinergic and antihistaminic properties, contributing to its sedative effects. The molecular targets include dopamine D2 receptors, serotonin receptors, and histamine H1 receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another typical antipsychotic with similar uses but different side effect profiles.
Thioridazine: Shares structural similarities and is used for similar indications.
Fluphenazine: A more potent antipsychotic with a different pharmacokinetic profile.
Uniqueness
Chlorprothixene is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a strong sedative effect and a relatively low incidence of extrapyramidal side effects compared to some other typical antipsychotics .
Eigenschaften
Molekularformel |
C18H15ClN6S |
|---|---|
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)methyl]-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN6S/c19-15-5-1-13(2-6-15)9-17-22-23-18(26)25(17)16-7-3-14(4-8-16)10-24-12-20-11-21-24/h1-8,11-12H,9-10H2,(H,23,26) |
InChI-Schlüssel |
CYZILQDUKBIABI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=NNC(=S)N2C3=CC=C(C=C3)CN4C=NC=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)
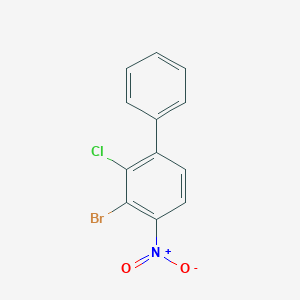
![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)
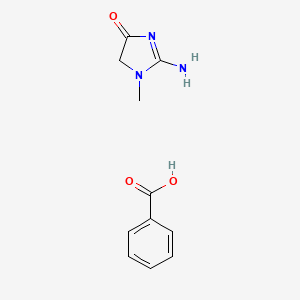
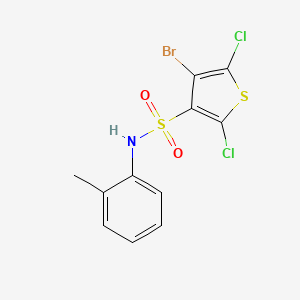
![2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15171992.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)
![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)
![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)


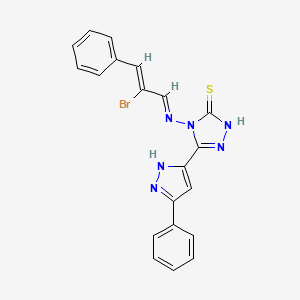
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)
